Z-L-Phenylalanine tert.butyl este
Description
Significance in Modern Organic Synthesis and Biochemical Investigations
The primary significance of Z-L-Phenylalanine tert-butyl ester lies in its application as a protected building block in peptide synthesis. chemimpex.com Peptides and proteins are fundamental to countless biological processes, and their synthesis in the laboratory is a critical endeavor in biochemistry and medicinal chemistry. The Z (benzyloxycarbonyl) group on the amine and the tert-butyl ester on the carboxyl group allow for the controlled, sequential addition of amino acids to a growing peptide chain. The tert-butyl ester is particularly advantageous because it is stable to the basic or hydrogenolysis conditions often used to remove other protecting groups, but it can be selectively cleaved using acids like trifluoroacetic acid (TFA). peptide.com
This strategic use of protecting groups is central to modern solid-phase and solution-phase peptide synthesis methodologies. peptide.comptfarm.pl For instance, in the construction of complex peptides, chemists can selectively deprotect either the N-terminus (to add another amino acid) or the C-terminus (for cyclization or fragment condensation) by choosing the appropriate reagents, a strategy enabled by the distinct chemical labilities of the Z and tert-butyl ester groups.
In biochemical investigations, derivatives of Z-L-Phenylalanine tert-butyl ester are used to create specialized molecular probes. For example, by incorporating isotopes or reporter tags, researchers can synthesize peptides for use in binding assays, enzyme mechanism studies, and medical imaging. nih.gov The compound's structure also enhances the solubility and stability of molecules, making it a valuable component in the formulation and delivery of therapeutic agents. chemimpex.com
Role as a Fundamental Building Block in Advanced Chemical Sciences
Z-L-Phenylalanine tert-butyl ester serves as a quintessential building block, not only for peptides but also for a diverse array of complex organic molecules and peptidomimetics. chemimpex.com Its inherent chirality makes it a valuable starting material or chiral auxiliary in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. chemimpex.com The ability to introduce a specific stereocenter with the phenylalanine side chain is crucial in the development of pharmaceuticals, as the biological activity of a drug is often dependent on its precise three-dimensional structure.
Researchers have utilized this compound in the synthesis of bioactive molecules designed to treat a range of conditions, including neurological and metabolic diseases. chemimpex.com Its role extends to the production of various amino acid derivatives where the protected phenylalanine core is chemically modified to create novel structures with unique properties. The efficiency and high yields associated with reactions involving this compound make it a preferred choice for chemists aiming to build complex molecular architectures. chemimpex.com
Evolution of its Applications in Contemporary Research Methodologies
While the foundational use of Z-L-Phenylalanine tert-butyl ester in standard peptide synthesis is well-established, its applications have evolved significantly with advancements in chemical methodologies. Initially employed in conventional linear peptide assembly, its utility has expanded into more sophisticated areas of medicinal and materials chemistry.
A prominent contemporary application is in the development of advanced prodrugs. For instance, research has focused on using tert-butyl ester-based structures to create prodrugs of potent anticancer agents like 6-diazo-5-oxo-L-norleucine (B1670411) (DON). nih.gov These prodrugs are designed for enhanced metabolic stability and targeted tumor delivery, thereby increasing efficacy while minimizing systemic toxicity. nih.gov The tert-butyl ester moiety in these designs can improve physicochemical properties such as solubility and stability in plasma. nih.gov
Furthermore, the continuous development of new synthetic reactions and deprotection techniques has broadened the compound's utility. Methods for the highly selective cleavage of tert-butyl esters in the presence of other acid-sensitive groups, such as using zinc bromide (ZnBr₂), allow for more intricate synthetic pathways and the creation of more complex molecules that were previously difficult to access. nih.gov The synthesis of radioiodinated phenylalanine derivatives for direct use in peptide synthesis represents another modern adaptation, enabling the creation of molecules for advanced diagnostic and research purposes. nih.gov This evolution demonstrates a shift from its role as a simple protected amino acid to a versatile tool in cutting-edge chemical and biomedical research.
Properties
Molecular Weight |
355.4 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving Z L Phenylalanine Tert Butyl Ester
Advanced Strategies for the Synthesis of Z-L-Phenylalanine tert-butyl ester
The preparation of Z-L-Phenylalanine tert-butyl ester is centered on the esterification of the parent N-protected amino acid, Z-L-Phenylalanine. The primary challenge in this synthesis is the efficient introduction of the sterically hindered tert-butyl group without compromising the integrity of the existing Z-protecting group or the stereochemistry of the chiral center.
The synthesis of Z-L-Phenylalanine tert-butyl ester is inherently stereoselective as it commences from L-phenylalanine, preserving the natural stereochemical configuration. The chiral center is already established in the starting material and is unaffected by the subsequent protection and esterification reactions under controlled conditions.
Common industrial and laboratory-scale preparations involve the acid-catalyzed reaction of Z-L-Phenylalanine with a tert-butylating agent. One established method is the reaction with isobutylene in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) in a solvent like dioxane. google.com This process typically occurs under pressure in an autoclave over several days. google.com An alternative approach involves using tert-butyl acetate with a strong acid catalyst, such as perchloric acid, which can also yield the desired product efficiently. google.comnih.gov More recent and greener methodologies have been developed, including the use of di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source under solvent-free conditions facilitated by electromagnetic milling, which represents a novel and sustainable reaction model. rsc.org
Optimizing reaction conditions is crucial for maximizing the yield and purity of Z-L-Phenylalanine tert-butyl ester while minimizing side reactions. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time. For instance, the customary method of using sulfuric acid as a catalyst for tert-butylation has limitations, including long reaction times and poor yields (around 35%), which are not suitable for industrial-scale preparation. google.com The use of catalysts like p-toluenesulfonic acid (PTSA) has been shown to improve outcomes. google.com Research has focused on fine-tuning the molar equivalents of reagents and the specific reaction setup to enhance efficiency.
Below is a table summarizing typical reaction conditions found in research and patent literature for the synthesis of amino acid tert-butyl esters, which are applicable to the Z-L-Phenylalanine derivative.
| Parameter | Condition 1 | Condition 2 |
| tert-Butyl Source | Isobutylene | tert-Butyl Acetate |
| Catalyst | p-Toluenesulfonic Acid (PTSA) | Perchloric Acid (HClO₄) |
| Solvent | Dioxane | Not specified (tert-butyl acetate can act as solvent) |
| Temperature | Room Temperature | 15-25 °C |
| Duration | 2-5 days | 18-24 hours |
| Workup | Wash with 10% bicarbonate solution, water, and brine | Post-treatment with an aqueous alkali hydroxide solution |
These parameters are carefully controlled to ensure the complete conversion of the starting material while preventing the cleavage of the acid-labile Z-group or racemization of the stereocenter.
Catalytic Transformations Utilizing Z-L-Phenylalanine tert-butyl ester as a Substrate or Reagent
Z-L-phenylalanine tert-butyl ester serves as a versatile precursor in a variety of catalytic reactions. The presence of the chiral center, along with the modifiable functional groups—the protected amine and the carboxylic ester—allows for its participation in transformations that generate new stereocenters with a high degree of control.
The inherent chirality of Z-L-phenylalanine tert-butyl ester makes it a valuable starting material for the synthesis of more complex chiral molecules. In this context, the compound does not act as an external chiral influence (an auxiliary) but rather as a chiral scaffold upon which new stereocenters are built in a diastereoselective fashion. The pre-existing stereocenter influences the facial selectivity of approaching reagents, leading to the preferential formation of one diastereomer over the other.
Research in this area often involves the modification of the peptide backbone or the aromatic ring, where the stereochemistry of the alpha-carbon directs the outcome of subsequent bond-forming reactions. For instance, the diastereoselective alkylation or functionalization of enolates derived from Z-L-phenylalanine tert-butyl ester can lead to the synthesis of non-proteinogenic amino acids with multiple stereocenters. While specific data on catalytic transformations directly utilizing the unmodified Z-L-phenylalanine tert-butyl ester as a substrate to induce asymmetry in a new part of the molecule is not extensively documented in readily available literature, the principle remains a fundamental strategy in asymmetric synthesis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed to reveal the desired enantiomerically enriched product. Z-L-phenylalanine tert-butyl ester and its derivatives have been recognized for their potential to act as chiral auxiliaries in a range of enantioselective reactions. researchgate.net The steric bulk of the benzyl and tert-butyl groups can create a well-defined chiral environment around a reactive center, effectively shielding one face of a prochiral substrate and directing the attack of a reagent to the opposite face.
The application of phenylalanine derivatives as chiral auxiliaries is a well-established strategy. For example, imines or amides formed from the deprotected amino group of L-phenylalanine tert-butyl ester can undergo diastereoselective additions, alkylations, or cycloadditions. In these cases, the stereocenter of the phenylalanine moiety dictates the stereochemistry of the newly formed stereocenter. After the reaction, the chiral auxiliary (the phenylalanine moiety) can be cleaved and potentially recycled.
While the direct catalytic application of Z-L-phenylalanine tert-butyl ester as a chiral auxiliary in a broadly applicable, named reaction is not widely reported, its structural motifs are integral to the design of more complex and effective chiral ligands and auxiliaries. The fundamental principles of steric hindrance and conformational rigidity provided by the phenylalanine scaffold are key to its utility in inducing enantioselectivity.
The following table provides a conceptual overview of how Z-L-phenylalanine tert-butyl ester could be employed as a chiral auxiliary in a hypothetical enantioselective alkylation, illustrating the expected inputs and outcomes.
Table 1: Conceptual Application of Z-L-Phenylalanine tert-butyl ester as a Chiral Auxiliary in Enantioselective Alkylation
| Reaction Step | Reactants/Intermediates | Reagents | Expected Outcome |
| Auxiliary Attachment | Prochiral Substrate (e.g., an aldehyde) + L-Phenylalanine tert-butyl ester (after deprotection of Z-group) | Condensing agent | Chiral imine intermediate |
| Enantioselective Alkylation | Chiral imine intermediate | Organometallic reagent (e.g., Grignard or organolithium) | Diastereomerically enriched product |
| Auxiliary Cleavage | Diastereomerically enriched product | Mild acidic hydrolysis | Enantiomerically enriched product + Recovered chiral auxiliary |
This table is a generalized representation and specific yields and diastereomeric/enantiomeric excesses would be highly dependent on the specific substrates, reagents, and reaction conditions. The effectiveness of the chiral induction would rely on the conformational preferences of the chiral intermediate, which are influenced by the steric and electronic properties of the phenylalanine derivative.
Applications of Z L Phenylalanine Tert Butyl Ester in Complex Molecule Construction
Peptide Synthesis Methodologies Employing Z-L-Phenylalanine tert-butyl ester
The construction of peptides, chains of amino acids linked by peptide bonds, relies on precise and efficient synthetic methodologies. Z-L-Phenylalanine tert-butyl ester is utilized in both major strategies of peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support or resin. peptide.comlsu.edu The use of Z-L-Phenylalanine tert-butyl ester in SPPS is strategic, particularly within the Boc (tert-butyloxycarbonyl) protection strategy.
In a typical Boc-SPPS workflow, the C-terminal amino acid is first anchored to the resin. peptide.com Subsequent amino acids, such as Z-L-Phenylalanine, are then added sequentially. The tert-butyl ester of Z-L-Phenylalanine tert-butyl ester remains stable under the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the temporary N-terminal Boc protecting group of the preceding amino acid. peptide.compeptide.com This orthogonality of protecting groups is crucial for the selective elongation of the peptide chain. The Z-group on the phenylalanine residue can be removed at a later stage using different conditions, such as catalytic hydrogenation, allowing for further modifications or the continuation of the peptide sequence.
A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with easy removal of byproducts by simple filtration and washing of the resin. lsu.edu This simplifies the purification process at each step of the synthesis.
Utilization in Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, offers advantages for the synthesis of short peptides, peptide fragments, or large-scale production. scientificlabs.co.uksigmaaldrich.com In this approach, all reactions are carried out in a homogeneous solution.
Z-L-Phenylalanine tert-butyl ester is well-suited for solution-phase synthesis. scientificlabs.co.uksigmaaldrich.com The Z-group provides robust protection of the N-terminus during the coupling of the phenylalanine residue's free carboxyl group with the amino group of another amino acid or peptide fragment. The tert-butyl ester protects the C-terminus from unwanted reactions. The solubility of Z-L-Phenylalanine tert-butyl ester and the resulting peptide fragments in common organic solvents facilitates the reaction and subsequent purification steps, which often involve extraction and crystallization. ontosight.ai
Strategies for Preventing Racemization during Peptide Elongation
A significant challenge in peptide synthesis is the potential for racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid, during the activation and coupling steps. nih.govmdpi.com This can lead to the formation of diastereomeric peptides that are difficult to separate and can have altered biological activity.
Several strategies are employed to minimize racemization when incorporating Z-L-Phenylalanine tert-butyl ester into a peptide chain:
Choice of Coupling Reagents: The selection of the coupling reagent is critical. Reagents like HOBt (1-hydroxybenzotriazole) and its derivatives are often added to the coupling reaction to suppress racemization by forming less reactive, more stable activated esters. peptide.com
Reaction Conditions: The reaction temperature and the type of base used can influence the extent of racemization. mdpi.comnih.gov Generally, lower temperatures and sterically hindered bases are preferred to reduce the rate of racemization. mdpi.com
Stepwise Synthesis: Building the peptide chain one amino acid at a time, rather than coupling larger fragments, can sometimes reduce the risk of racemization at the C-terminal residue of the activated fragment.
| Strategy | Description | Key Considerations |
| Coupling Reagent Additives | Use of additives like HOBt to form active esters that are less prone to racemization. | The specific coupling reagent and additive should be chosen based on the amino acid sequence. |
| Optimized Reaction Conditions | Lowering reaction temperature and using sterically hindered bases. | May require longer reaction times. |
| Stepwise Elongation | Adding one amino acid at a time to the growing peptide chain. | Can be more time-consuming for long peptides. |
Role in the Design and Synthesis of Bioactive Molecules for Research
Beyond its role in constructing natural peptides, Z-L-Phenylalanine tert-butyl ester serves as a valuable precursor for creating novel bioactive molecules with potential therapeutic applications.
Precursor in the Construction of Research Scaffolds for Medicinal Chemistry
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. Z-L-Phenylalanine tert-butyl ester provides a versatile scaffold. The phenyl group can be modified to explore structure-activity relationships, while the protected amino and carboxyl groups allow for the attachment of diverse chemical moieties. This approach is instrumental in the development of new drug candidates. For instance, it can be a starting material for the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and oral bioavailability.
Synthesis of Enzyme Inhibitor Analogs for Mechanistic Studies
Enzyme inhibitors are crucial tools for studying enzyme function and are the basis for many drugs. Z-L-Phenylalanine tert-butyl ester can be used to synthesize analogs of enzyme substrates or inhibitors. By incorporating this modified amino acid into a peptide sequence that is recognized by a specific enzyme, researchers can probe the enzyme's active site and mechanism of action. For example, the phenylalanine side chain can be a key recognition element for certain proteases. By systematically modifying the structure of the peptide containing the phenylalanine residue, researchers can gain insights into the binding interactions and catalytic processes of the enzyme. Recent research has shown the utility of tert-butyl ester-based prodrugs in enhancing metabolic stability and tumor delivery of enzyme inhibitors. nih.gov
| Application Area | Role of Z-L-Phenylalanine tert-butyl ester | Example Research Focus |
| Medicinal Chemistry Scaffolds | Provides a core structure for chemical modification. | Development of novel peptidomimetics with enhanced drug-like properties. |
| Enzyme Inhibitor Analogs | Used to build molecules that interact with enzyme active sites. | Studying the mechanism of proteases by creating substrate analogs. |
Development of Molecular Probes for Biochemical Pathways
The development of molecular probes is crucial for elucidating the complex mechanisms of biochemical pathways and for diagnostic applications. These probes are often designed to interact with specific enzymes or receptors, and their subsequent detection provides information about the biological target. While direct and extensive research detailing the use of Z-L-Phenylalanine tert-butyl ester in the synthesis of fluorescent or PET probes is not abundantly available in public literature, the principles of peptide and amino acid derivative synthesis strongly support its utility in this field. The synthesis of analogous phenylalanine derivatives for imaging agents provides a clear precedent.
For instance, the synthesis of 18F-labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents for tumors has been reported. nih.gov Although this synthesis starts from L-tyrosine tert-butyl ester, the initial steps involve Boc protection of the amine group, a role that the Z-group in Z-L-Phenylalanine tert-butyl ester could equivalently fulfill. nih.gov The subsequent chemical transformations to introduce the fluorine-18 (B77423) label highlight a pathway where a protected phenylalanine derivative is essential.
A notable example in the broader context of creating radiolabeled amino acid derivatives for peptide synthesis involves the preparation of N-Boc-p-[*I]iodo-L-phenylalanine tetrafluorophenyl ester. nih.gov This synthesis starts from N-Boc-p-iodo-L-phenylalanine and demonstrates the feasibility of incorporating a radioactive isotope into a protected phenylalanine scaffold, which can then be used in peptide synthesis. The use of a protected phenylalanine derivative is key to the success of this multi-step synthesis. Given that Z-L-Phenylalanine tert-butyl ester is a commercially available and widely used protected form of L-phenylalanine, its application in similar synthetic strategies for creating radiolabeled probes is highly conceivable.
The general strategy for creating such probes often involves coupling a protected amino acid to a signaling moiety (e.g., a fluorophore or a chelator for a radionuclide) and/or a targeting ligand. The protecting groups on the amino acid prevent unwanted side reactions during these coupling steps. The Z-group and the tert-butyl ester in Z-L-Phenylalanine tert-butyl ester offer orthogonal protection, meaning they can be removed under different conditions, providing synthetic flexibility.
Table 1: Key Steps in the Synthesis of a Radiolabeled Phenylalanine Derivative for Peptide Synthesis
| Step | Description | Starting Material | Key Reagents | Product | Reference |
| 1 | Stannylation | N-Boc-p-iodo-L-phenylalanine methyl ester | bis(tributyltin), tetrakis-(triphenylphosphine)palladium(0) | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester | nih.gov |
| 2 | Demethylation | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester | Aqueous base | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine | nih.gov |
| 3 | Esterification | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine | 2,3,5,6-tetrafluorophenol, 1,3-dicyclohexyl-carbodiimide | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester | nih.gov |
| 4 | Radioiodination | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester | [I]Iodine | N-Boc-p-[I]iodo-L-phenylalanine tetrafluorophenyl ester | nih.gov |
This table illustrates a representative synthesis of a radiolabeled phenylalanine derivative, highlighting the importance of protecting groups in such multi-step sequences. While this example uses a Boc-protected starting material, the principles are directly applicable to syntheses employing Z-L-Phenylalanine tert-butyl ester.
Contribution to the Synthesis of Peptidomimetics and Constrained Peptides
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov Constrained peptides are cyclic or otherwise structurally restricted peptides that adopt a more defined conformation, which can lead to increased receptor affinity and selectivity. Z-L-Phenylalanine tert-butyl ester is a valuable precursor in the synthesis of both these classes of molecules.
The synthesis of peptidomimetics often involves the incorporation of non-natural amino acids or the modification of the peptide backbone. The use of Z-L-Phenylalanine tert-butyl ester allows for the selective modification of the peptide chain. For example, the synthesis of conformationally constrained peptidomimetics has been achieved using multicomponent reactions to create a turn-inducing dihydropyridone scaffold. nih.gov While the specific starting material in this report is not Z-L-Phenylalanine tert-butyl ester, the synthetic strategy relies on the availability of protected amino acid derivatives to build the peptidomimetic structure.
In the construction of constrained peptides, particularly cyclic peptides, Z-L-Phenylalanine tert-butyl ester can serve as a key building block. The synthesis of cyclic peptides often involves the formation of a lactam bridge between the N-terminus and the C-terminus of a linear peptide precursor. The orthogonal protecting groups of Z-L-Phenylalanine tert-butyl ester are advantageous in such syntheses. The Z-group can be removed by hydrogenolysis, while the tert-butyl ester is typically cleaved under acidic conditions, allowing for a controlled cyclization strategy.
A study on the synthesis of proteinomimetics with conformationally constrained cyclic dipeptides illustrates the general approach. nih.gov Although this research focuses on dipeptides derived from diaminobutyric acid, ornithine, and lysine, the principles of forming cyclic structures are broadly applicable. The synthesis involves the formation of a lactam ring from a protected amino acid derivative, followed by further elaboration. The use of Z-L-Phenylalanine tert-butyl ester in similar synthetic schemes would allow for the introduction of a phenyl group, which is often crucial for biological activity, within a constrained cyclic scaffold.
The development of novel peptidomimetic scaffolds is an active area of research, with a focus on creating molecules with improved therapeutic potential. mdpi.comunibo.it The versatility of Z-L-Phenylalanine tert-butyl ester as a chiral building block makes it a valuable tool in the medicinal chemist's arsenal (B13267) for the design and synthesis of new and effective peptidomimetic drugs. chemimpex.com A recent study on the discovery of tert-butyl ester-based prodrugs of 6-diazo-5-oxo-l-norleucine (B1670411) highlights the importance of the tert-butyl ester moiety in enhancing metabolic stability and tumor delivery, further underscoring the potential utility of Z-L-Phenylalanine tert-butyl ester in prodrug design. nih.gov
Table 2: Properties and Synthetic Utility of Z-L-Phenylalanine tert-butyl ester
| Property | Description | Relevance in Synthesis |
| Chirality | The L-configuration at the α-carbon is preserved. | Crucial for the stereospecific synthesis of biologically active molecules that interact with chiral receptors and enzymes. |
| Z-Protecting Group | The benzyloxycarbonyl group protects the amine functionality. | Stable to a wide range of reaction conditions but can be selectively removed by hydrogenolysis. |
| tert-Butyl Ester | The tert-butyl group protects the carboxylic acid functionality. | Provides steric hindrance, preventing unwanted reactions at the carboxyl group. Cleaved under acidic conditions (e.g., with trifluoroacetic acid). |
| Orthogonal Protection | The Z-group and the tert-butyl ester can be removed under different, non-interfering conditions. | Allows for selective deprotection and modification at either the N-terminus or the C-terminus of the amino acid, which is essential for the synthesis of complex peptides and peptidomimetics. |
Biochemical and Biotechnological Research Applications of Z L Phenylalanine Tert Butyl Ester
Enzymatic Studies and Biocatalysis Utilizing Z-L-Phenylalanine tert-butyl ester
The distinct structural features of Z-L-Phenylalanine tert-butyl ester make it a versatile substrate and building block in the field of enzymology and biocatalysis. The presence of the bulky tert-butyl ester and the Z-group allows for detailed investigations into enzyme active site topologies and the development of novel biocatalytic transformations.
Investigation of Enzyme Substrate Specificity and Kinetics
The hydrolysis of ester bonds by enzymes such as chymotrypsin (B1334515) and lipase (B570770) is a well-studied area of enzymology. While specific kinetic data for the enzymatic hydrolysis of Z-L-Phenylalanine tert-butyl ester is not extensively documented in publicly available literature, the kinetics of similar N-acetyl-L-phenylalanine methyl esters with chymotrypsin provide valuable insights into how modifications of the amino acid structure affect enzyme-substrate interactions. nih.gov The systematic extension of the aminoacyl chain in a series of N-acetylated peptide methyl esters of L-phenylalanine has been shown to influence the catalytic efficiency of chymotrypsin A alpha. nih.gov An increase in the kcat value is observed as the aminoacyl chain length increases from n=0 to n=2 in the series N-acetyl-(glycyl)n-L-phenylalanine methyl ester. nih.gov However, the kinetic constants (kcat and Km) for the third (n=2) and fourth (n=3) members of this series are found to be very similar, suggesting a limit to the positive effect of chain elongation on catalytic turnover. nih.gov
These studies highlight the importance of the substrate's structure in proximity to the scissile bond for optimal interaction with the enzyme's active site. The bulky tert-butyl group in Z-L-Phenylalanine tert-butyl ester, as opposed to a methyl group, would be expected to introduce significant steric hindrance, likely influencing the binding affinity (Km) and the catalytic rate (kcat) of hydrolytic enzymes.
| Substrate (N-acetyl-(glycyl)n-L-phenylalanine methyl ester) | n | kcat (s⁻¹) | Km (mM) | Reference |
| N-acetyl-L-phenylalanine methyl ester | 0 | Value | Value | nih.gov |
| N-acetyl-glycyl-L-phenylalanine methyl ester | 1 | Value | Value | nih.gov |
| N-acetyl-(glycyl)₂-L-phenylalanine methyl ester | 2 | Value | Value | nih.gov |
| N-acetyl-(glycyl)₃-L-phenylalanine methyl ester | 3 | Value | Value | nih.gov |
Note: Specific kcat and Km values were not provided in the abstract and would require access to the full-text article.
Design of Modified Peptides for Enzyme Activity Modulation
The incorporation of modified amino acids into peptides is a powerful strategy for developing enzyme inhibitors with enhanced stability and potency. Dipeptides containing sterically constrained phenylalanine analogs have been shown to be effective inhibitors of chymotrypsin. biokin.com For example, dipeptides containing (E)-2,3-methanophenylalanine (ΔEPhe) act as competitive inhibitors of chymotrypsin, with the ester groups of these dipeptides being resistant to hydrolysis. biokin.com The most potent of these, H-(2R,3S)-ΔEPhe-Phe-OMe, exhibited a Ki of 0.16 mM. biokin.com
Furthermore, short α,β-mixed peptides have been synthesized and demonstrated to be excellent inhibitors of pancreatic lipase (PL). nih.gov Peptides such as N-Boc-Phe-β-Pro-OCH₃ have shown significant inhibitory activity against PL. nih.gov These findings underscore the potential of incorporating modified phenylalanine derivatives, such as Z-L-Phenylalanine tert-butyl ester, into peptide sequences to create novel enzyme inhibitors. The bulky Z and tert-butyl groups could confer unique binding properties and resistance to proteolytic degradation.
| Peptide | Target Enzyme | Inhibition | Reference |
| H-(2R,3S)-ΔEPhe-Phe-OMe | Chymotrypsin | Competitive (Ki = 0.16 mM) | biokin.com |
| N-Boc-Phe-β-Pro-OCH₃ | Pancreatic Lipase | High | nih.gov |
Development of Biocatalytic Processes for Chemical Transformations
Lipases are versatile enzymes used in the biocatalytic synthesis of various esters and amides. The lipase from Sphingomonas sp. HXN-200 (SpL) has been utilized for the synthesis of Phenylalanine butyramide (B146194) (FBA) in a biphasic system of water and n-hexane. mdpi.com This intracellular lipase can catalyze the ammonolysis of both esters and acids in an aqueous environment. mdpi.com Under optimized conditions, a concentration of 0.89 mg/mL of FBA was achieved within 15 hours at 30 °C. mdpi.com
Similarly, lipases from Rhizomucor miehei and porcine pancreas have been employed for the regioselective synthesis of L-phenylalanyl esters of D-glucose in organic solvents, achieving high yields. nih.gov These examples demonstrate the potential of using enzymes to carry out specific chemical transformations on phenylalanine and its derivatives, including Z-L-Phenylalanine tert-butyl ester, under mild and selective conditions.
| Enzyme | Reaction | Substrates | Product | Yield/Concentration | Reference |
| Lipase from Sphingomonas sp. HXN-200 (SpL) | Ammonolysis | Butyric acid/ethyl butyrate, L-phenylalaninamide | Phenylalanine butyramide (FBA) | 0.89 mg/mL | mdpi.com |
| Lipase from Rhizomucor miehei | Esterification | L-phenylalanine, D-glucose | L-phenylalanyl-D-glucose esters | High | nih.gov |
| Porcine Pancreas Lipase | Esterification | L-phenylalanine, D-glucose | L-phenylalanyl-D-glucose esters | High | nih.gov |
Research in Neurochemistry and Amino Acid Metabolism
The transport and metabolism of amino acids are fundamental processes in neurochemistry. Phenylalanine is an essential amino acid and a precursor to important neurotransmitters. The use of modified derivatives like Z-L-Phenylalanine tert-butyl ester can provide valuable insights into these complex pathways.
Studies on Amino Acid Uptake and Transport Mechanisms in Research Models
The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids, including phenylalanine, across the blood-brain barrier and into cancer cells. nih.gov Studies on the substrate recognition of LAT1 have revealed that a free carboxyl and an amino group are essential for an aromatic amino acid to be a substrate. nih.gov Research using a Xenopus laevis oocyte expression system showed that while various aromatic amino acid derivatives competitively inhibited LAT1-mediated [¹⁴C]phenylalanine uptake, phenylalanine methyl ester did not show inhibition. nih.gov This suggests that the esterification of the carboxyl group, as is the case in Z-L-Phenylalanine tert-butyl ester, would likely prevent its transport by LAT1. The bulky tert-butyl group would further contribute to this inhibition. This makes such derivatives useful as negative controls or as probes to understand the structural constraints of amino acid transporters.
A reevaluation of LAT1 substrate specificity indicated that the meta position of phenylalanine is quite tolerant of various substituents. nih.gov Interestingly, a bulky and hydrophobic tert-butyl ester at the meta position of phenylalanine resulted in one of the most potent substrates, suggesting a complex interplay between hydrophobicity and steric factors in transporter binding and translocation. nih.gov
| Compound | Transporter | Effect on [¹⁴C]Phenylalanine Uptake | Implication for Z-L-Phenylalanine tert-butyl ester | Reference |
| Phenylalanine methyl ester | LAT1 | No inhibition | Esterification of the carboxyl group likely prevents transport | nih.gov |
| meta-tert-butyl ester of phenylalanine | LAT1 | High potency substrate | Highlights the importance of substituent position and hydrophobicity | nih.gov |
Investigation of Neurotransmitter Precursor Roles in Research
Phenylalanine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine, through its conversion to tyrosine. mdpi.com The availability of aromatic amino acid precursors in the brain can influence the synthesis rates of these neurotransmitters. mdpi.com Studies have shown that acute depletion of phenylalanine and tyrosine can temporarily reduce dopamine synthesis, which can have observable effects on mood and cognition. mdpi.com
While there is no direct research available on the role of Z-L-Phenylalanine tert-butyl ester as a neurotransmitter precursor, its chemical modifications would likely impact its ability to participate in these pathways. The Z-protecting group on the amine and the tert-butyl ester on the carboxyl group would need to be removed before it could be utilized by the enzymes in the neurotransmitter synthesis pathway, such as phenylalanine hydroxylase. The bulky nature of these protecting groups could also affect its transport across the blood-brain barrier, a critical step for precursor availability in the central nervous system. Therefore, in a research context, this compound could be used to study the effects of blocked or delayed precursor availability on neurotransmitter synthesis and function.
| Precursor Amino Acid | Neurotransmitter Synthesized | Key Enzyme | Potential Impact of Esterification | Reference |
| Phenylalanine | Tyrosine -> Dopamine, Norepinephrine, Epinephrine | Phenylalanine Hydroxylase | Potential for altered transport and enzymatic conversion | mdpi.com |
| Tyrosine | Dopamine, Norepinephrine, Epinephrine | Tyrosine Hydroxylase | mdpi.com |
Applications in Protein Engineering and Functional Modulation
The primary role of Z-L-Phenylalanine tert-butyl ester in biochemical research has been as a protected amino acid derivative for peptide synthesis. researchgate.net However, the principles of protein engineering, which involve the deliberate modification of protein structures to alter their function, suggest potential, albeit less documented, applications for this compound. These applications are largely extrapolated from techniques used with similar unnatural amino acids.
The introduction of unnatural amino acids into proteins is a powerful tool for probing and modulating their function. This is often achieved through techniques like site-directed mutagenesis, where the genetic code is altered to incorporate the novel amino acid at a specific position within the protein's sequence. While direct evidence for the extensive use of Z-L-Phenylalanine tert-butyl ester in this manner is limited in publicly available research, the conceptual framework for its application exists.
The potential impact of incorporating Z-L-Phenylalanine tert-butyl ester into a protein is multifaceted. The bulky tert-butyl group could be used to create steric hindrance, thereby influencing protein-protein interactions or the binding of small molecules. The benzyloxycarbonyl (Z) protecting group, while typically removed during synthesis, could, if retained in a specific experimental context, introduce unique electronic and steric properties to a protein's local environment.
Research with analogous phenylalanine derivatives provides a blueprint for how Z-L-Phenylalanine tert-butyl ester might be used. For instance, studies have shown that incorporating other modified phenylalanine residues can alter the catalytic activity of enzymes or create new binding sites. These modifications can lead to proteins with enhanced stability, novel catalytic functions, or altered regulatory properties.
The following table outlines hypothetical research scenarios where Z-L-Phenylalanine tert-butyl ester could be employed in protein engineering, based on established methodologies with other unnatural amino acids.
| Research Objective | Hypothetical Protein Target | Potential Site of Incorporation | Expected Functional Modulation |
| Steric Blockade of Active Site | Protease (e.g., Trypsin) | Amino acid residue near the catalytic triad | Inhibition of substrate binding and enzymatic activity |
| Alteration of Substrate Specificity | Kinase | Residue within the ATP-binding pocket | Shift in preference for different substrate molecules |
| Modulation of Protein-Protein Interaction | Dimerizing Transcription Factor | Residue at the dimerization interface | Disruption or stabilization of the protein dimer, affecting gene regulation |
| Creation of a Novel Binding Pocket | Scaffold Protein | Surface-exposed loop region | Introduction of a new site for ligand binding |
It is important to note that the successful incorporation and functional consequence of Z-L-Phenylalanine tert-butyl ester would be highly dependent on the specific protein context and the efficiency of the in vivo or in vitro protein synthesis machinery to accept this unnatural amino acid.
Computational and Theoretical Investigations of Z L Phenylalanine Tert Butyl Ester
Molecular Modeling and Dynamics Simulations of its Interactions
Molecular modeling and molecular dynamics (MD) simulations serve as a "computational microscope" to observe the dynamic behavior of molecules over time. For Z-L-Phenylalanine tert-butyl ester, these simulations would provide critical insights into its interactions with other molecules, such as solvents, reagents, or biological macromolecules.
A typical MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system. Common force fields like AMBER or GROMOS would be suitable for a system containing Z-L-Phenylalanine tert-butyl ester. acs.org The simulation would then solve Newton's equations of motion for each atom, allowing researchers to track the trajectory and conformational changes of the molecule.
Detailed Research Findings: MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the behavior of Z-L-Phenylalanine tert-butyl ester in different environments. For instance, in a simulated aqueous environment, the dynamics would reveal how water molecules solvate the ester and the protecting groups, influencing its solubility and reactivity. In the context of drug design, MD simulations could model the interaction of Z-L-Phenylalanine tert-butyl ester with a target protein, providing information on binding affinity and the stability of the complex. capes.gov.br
Below is a hypothetical data table illustrating the type of interaction energy data that could be obtained from an MD simulation of Z-L-Phenylalanine tert-butyl ester with a solvent.
| Interaction Type | Solvent | Average Interaction Energy (kcal/mol) |
| Electrostatic | Water | -25.4 |
| van der Waals | Water | -15.2 |
| Electrostatic | Chloroform | -5.8 |
| van der Waals | Chloroform | -12.9 |
This table is illustrative and does not represent experimental data.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations for Z-L-Phenylalanine tert-butyl ester would offer a quantitative prediction of its structure, stability, and reactivity.
Methods like DFT with a suitable basis set, for example, B3LYP/6-31G(d,p), are commonly employed to optimize the molecular geometry and calculate various electronic descriptors. nih.gov
Detailed Research Findings: Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.
Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions, which is invaluable for predicting non-covalent interactions.
A representative table of calculated electronic properties for a molecule like Z-L-Phenylalanine tert-butyl ester is shown below.
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.5 D |
This table is illustrative and based on typical values for similar organic molecules; it is not experimental data for Z-L-Phenylalanine tert-butyl ester.
Prediction of Conformational Preferences and Stereochemical Outcomes in Reactions
The three-dimensional shape or conformation of Z-L-Phenylalanine tert-butyl ester is critical to its function, influencing how it fits into the active site of an enzyme or directs the stereochemistry of a reaction. Computational methods can predict the most stable conformations of the molecule by exploring its potential energy surface.
Conformational analysis of similar molecules, such as phenylalanine and tyrosine methyl esters, has been successfully performed using a combination of spectroscopic techniques and theoretical calculations. cnr.it These studies reveal that the conformational preferences are dictated by a delicate balance of steric hindrance and stereoelectronic effects. cnr.it
Detailed Research Findings: For Z-L-Phenylalanine tert-butyl ester, a computational conformational search would identify low-energy conformers and the energy barriers between them. This information is vital for understanding its behavior in solution and for predicting the stereochemical outcome of reactions in which it participates as a chiral auxiliary. For example, the preferred conformation of the Z- and tert-butyl protecting groups relative to the phenylalanine backbone would influence the accessibility of the reacting centers and thus the diastereoselectivity of a subsequent reaction.
The following table illustrates a hypothetical outcome of a conformational analysis, showing the relative energies and populations of different conformers.
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | -65° | 0.00 | 65 |
| 2 | 175° | 0.85 | 25 |
| 3 | 60° | 1.50 | 10 |
This table is for illustrative purposes and does not represent experimentally verified data for Z-L-Phenylalanine tert-butyl ester.
In Silico Screening for Novel Applications in Chemical Research
In silico screening involves using computational methods to search large databases of virtual compounds for molecules with desired properties, a technique widely used in drug discovery. While Z-L-Phenylalanine tert-butyl ester is a single compound, its scaffold can be used as a starting point for virtual screening to identify derivatives with enhanced or novel activities.
The process would involve creating a virtual library of compounds based on the Z-L-Phenylalanine tert-butyl ester structure, with variations in the protecting groups or modifications to the phenyl ring. These virtual compounds would then be docked into the binding site of a target protein to predict their binding affinity.
Detailed Research Findings: In silico screening could uncover new potential applications for derivatives of Z-L-Phenylalanine tert-butyl ester. For instance, by screening a library of its analogs against a panel of enzymes, one might identify potent and selective inhibitors for a particular therapeutic target. Studies on other phenylalanine derivatives have successfully used these methods to identify potential therapeutic agents. The results of such a screening are typically ranked by a scoring function that estimates the binding free energy.
A hypothetical output from a virtual screening campaign is presented in the table below.
| Derivative ID | Modification | Docking Score (kcal/mol) | Predicted Target |
| ZLP-001 | 4-fluoro on phenyl ring | -9.5 | Protease A |
| ZLP-002 | Thiophene instead of phenyl | -8.9 | Kinase B |
| ZLP-003 | N-methyl on amide | -8.2 | Protease A |
This table is a hypothetical representation of in silico screening results and is not based on actual experimental data.
Advanced Analytical Techniques in the Study of Z L Phenylalanine Tert Butyl Ester
Spectroscopic Methodologies for Structural Elucidation and Interaction Analysis
Spectroscopy is fundamental to understanding the molecular identity and conformational behavior of Z-L-Phenylalanine tert-butyl ester. Techniques ranging from Nuclear Magnetic Resonance to chiroptical methods provide a detailed picture of the molecule's static and dynamic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure and conformational preferences of Z-L-Phenylalanine tert-butyl ester in solution. auremn.org.brnih.gov Conformational analysis by NMR involves the interpretation of chemical shifts, coupling constants, and through-space interactions measured by the Nuclear Overhauser Effect (NOE). auremn.org.br
The conformational behavior of phenylalanine derivatives is often dictated by a balance of steric and electronic interactions. nih.gov For Z-L-Phenylalanine tert-butyl ester, the rotational freedom around the various single bonds (e.g., Cα-Cβ, N-Cα) leads to an equilibrium of different conformers in solution. Advanced NMR experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can identify which protons are in close spatial proximity, allowing for the reconstruction of the dominant molecular conformation. For instance, NOE signals between the phenyl ring protons and the α- or β-protons can define the orientation of the side chain.
The tert-butyl group provides a distinct singlet in the 1H NMR spectrum, typically in a region with few other protein or peptide resonances, making it a useful probe for studying molecular interactions. nih.gov The chemical shift of the amide (NH) proton is also highly sensitive to its environment and can indicate the presence of intramolecular hydrogen bonding, which may stabilize certain conformations. researchgate.net
Table 1: Representative 1H and 13C NMR Chemical Shifts for Phenylalanine Ester Derivatives Note: Exact chemical shifts for Z-L-Phenylalanine tert-butyl ester can vary based on the solvent and experimental conditions. The data below is representative for similar structures.
| Atom | Typical 1H Shift (ppm) | Typical 13C Shift (ppm) |
| tert-Butyl (CH3) | ~1.4 | ~28 |
| tert-Butyl (quaternary C) | - | ~82 |
| α-CH | ~4.5 | ~55 |
| β-CH2 | ~3.1 | ~38 |
| Phenyl (aromatic CH) | ~7.3 | ~127-130 |
| Carbonyl (C=O) | - | ~171 |
Chiroptical spectroscopy has become an essential tool for determining the absolute configuration of chiral molecules, a critical aspect of quality control for enantiopure compounds like Z-L-Phenylalanine tert-butyl ester. nih.govresearchgate.net These techniques measure the differential interaction of a molecule with left- and right-circularly polarized light.
The primary methods include Optical Rotation (OR), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD). A simple measurement of the specific rotation can confirm the enantiomeric form. For L-Phenylalanine tert-butyl ester hydrochloride, a specific rotation value of [α]20/D +47.0±1° (c = 2% in ethanol) has been reported, confirming its L-configuration. sigmaaldrich.com
For more complex structural confirmation, ECD is particularly powerful. The experimental ECD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the 'S' configuration for L-phenylalanine). A match between the experimental and calculated spectra provides unambiguous proof of the absolute stereochemistry. nih.govresearchgate.net This is crucial in synthetic processes to ensure that no racemization has occurred.
Chromatographic Techniques for High-Resolution Separation and Purity Assessment in Research
Chromatography is the gold standard for assessing the purity of Z-L-Phenylalanine tert-butyl ester, capable of separating the target molecule from starting materials, by-products, and its undesired enantiomer.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used method for determining the enantiomeric purity of chiral compounds. nih.gov The analysis of Z-L-Phenylalanine tert-butyl ester requires a method that can baseline-separate it from its corresponding D-enantiomer.
Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for this purpose. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have slightly different interaction energies, leading to different retention times. Method development involves optimizing the mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) and temperature to achieve maximum resolution. nih.gov Commercial specifications for L-Phenylalanine tert-butyl ester hydrochloride often state a purity of ≥99.0% as determined by HPLC, which includes an assessment of enantiomeric purity. sigmaaldrich.comscientificlabs.iesigmaaldrich.com
Table 2: Typical Parameters for Chiral HPLC Method
| Parameter | Typical Value/Condition | Purpose |
| Column | Polysaccharide-based CSP (e.g., Lux Amylose-2, Chiralcel OJ) | Provides the chiral recognition environment for separation. nih.govmdpi.com |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compounds; the ratio is adjusted to optimize resolution and run time. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance for sensitive detection. |
| Column Temp. | 25 °C | Temperature can influence enantioselectivity. nih.gov |
When high-purity Z-L-Phenylalanine tert-butyl ester is needed in quantities larger than a few milligrams for research or further synthesis, preparative chromatography is employed. The principle is identical to analytical HPLC, but it is performed on a larger scale.
This involves using columns with a wider diameter and longer length, packed with the same chiral stationary phase. The flow rates are significantly higher, and a larger volume of the crude product mixture is injected. Fractions of the eluent are collected as they exit the detector, and those containing the pure desired enantiomer are combined. This technique is essential for obtaining research-grade material free from enantiomeric and other chemical impurities.
Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For Z-L-Phenylalanine tert-butyl ester, MS is used to confirm its identity and to characterize its fragmentation pathways, which can help in sequencing peptides or identifying products from subsequent reactions.
Upon ionization (e.g., by Electrospray Ionization - ESI), the intact molecule can be observed as a protonated molecular ion [M+H]+. The high-resolution mass of this ion can confirm the elemental composition. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a structural fingerprint of the molecule.
Key fragmentation pathways for Z-L-Phenylalanine tert-butyl ester would include:
Loss of the tert-butyl group: A characteristic loss of 56 Da, corresponding to isobutylene, is expected from the ester, resulting in a prominent fragment ion. researchgate.net
Cleavage of the ester bond: Scission of the ester bond can occur, leading to fragments representing the protected amino acid and the tert-butanol (B103910) portion. mdpi.com
Loss of the benzyloxycarbonyl (Z) group: Fragmentation of the carbamate (B1207046) protecting group can occur.
Backbone fragmentation: Cleavage along the amino acid backbone can produce characteristic b- and y-type ions if the compound is part of a larger peptide.
Table 3: Predicted Mass Spectrometry Fragments for Z-L-Phenylalanine tert-butyl ester (Molecular Weight: 355.44)
| Fragment Description | Proposed Structure/Loss | Predicted m/z for [M+H]+ Adduct (356.2) |
| Loss of isobutylene | [M+H - C4H8]+ | 300.2 |
| Loss of tert-butoxycarbonyl group | [M+H - C5H9O2]+ | 255.1 |
| Benzylic Cation | [C7H7]+ | 91.1 |
| Phenylalanine tert-butyl ester ion | [M+H - C8H7O2]+ | 222.2 |
Future Perspectives and Emerging Research Avenues for Z L Phenylalanine Tert Butyl Ester
Potential in Green Chemistry and Sustainable Synthesis Methods
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. A primary focus has been on minimizing the use of hazardous solvents, such as dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dichloromethane (B109758) (DCM), which are traditionally used in large quantities for both reaction and washing steps in solid-phase peptide synthesis (SPPS). rsc.org The chemical structure of Z-L-Phenylalanine tert-butyl ester, with its benzyloxycarbonyl (Z) and tert-butyl (tBu) protecting groups, is central to these greening efforts, particularly within the widely used Fmoc/tBu and related synthetic strategies. rsc.orgnih.gov
Research is actively exploring the use of more environmentally benign solvents. Recent studies have demonstrated the potential of binary solvent mixtures, such as those containing dimethyl sulfoxide (B87167) (DMSO), as effective and safer alternatives to traditional solvents in SPPS. acs.org These novel solvent systems are being optimized for reagent solubility and resin swelling, two critical parameters for efficient peptide synthesis. acs.org The goal is to develop robust protocols where greener solvents can be used without compromising the efficiency of coupling and deprotection steps involving building blocks like Z-L-Phenylalanine tert-butyl ester. rsc.org
Furthermore, the development of more sustainable synthesis methodologies extends to the protecting groups themselves. While the Fmoc group is dominant, it is derived from charcoal products and is not considered inherently "green". nih.gov The N-benzyloxycarbonyl (Z) group on Z-L-Phenylalanine tert-butyl ester offers an alternative that can be removed via clean hydrogenation methods, avoiding the generation of complex by-products. chemimpex.com This characteristic is advantageous for developing iterative deprotection/coupling cycles in solution-phase synthesis, contributing to a more streamlined and less wasteful process. chemimpex.com Efforts are also underway to improve the efficiency of reagent use and to develop better isolation methods like crystallization and tangential flow filtration, which are less energy-intensive than lyophilization. nih.gov
Integration into Automated Synthesis Platforms and High-Throughput Research
The demand for synthetic peptides in drug discovery, proteomics, and materials science has driven the development of automated synthesis platforms. rsc.orgupc.edu These robotic systems are designed for the high-yield, sequential addition of amino acids, a process where protected building blocks like Z-L-Phenylalanine tert-butyl ester are fundamental. upc.edu The compound is well-suited for the two major strategies in automated solid-phase peptide synthesis (SPPS): the Boc/benzyl and the Fmoc/tBu methods. chemimpex.com
In automated SPPS, the growing peptide chain is anchored to a solid polymer resin, and cycles of deprotection and coupling are performed by the instrument. rsc.orgupc.edu The tert-butyl ester of Z-L-Phenylalanine tert-butyl ester serves as a robust C-terminal protecting group, while the Z-group protects the N-terminus. This orthogonal protection scheme is crucial for the controlled, stepwise elongation of the peptide chain. rsc.org Automated synthesizers have significantly reduced the time required for synthesizing peptides, with modern instruments capable of preparing peptides of up to 50 amino acids routinely. rsc.orgnih.gov
The compatibility of Z-L-Phenylalanine tert-butyl ester with automated synthesis protocols also enables its use in high-throughput research. High-throughput screening (HTS) platforms are used to rapidly assess the biological activity of large libraries of compounds. nih.gov The ability to quickly synthesize numerous peptide variants using automated platforms allows researchers to explore structure-activity relationships and identify lead compounds for therapeutic development. researchgate.net For example, high-throughput synthesis of peptidomimetics, which can incorporate building blocks derived from Z-L-Phenylalanine tert-butyl ester, is a promising strategy for discovering new drug candidates. researchgate.net
Exploration in Supramolecular Chemistry and Self-Assembly Research
A fascinating and rapidly growing area of research is the use of phenylalanine and its derivatives as building blocks for supramolecular structures and self-assembling materials. rsc.orgresearchgate.net The inherent properties of the phenylalanine residue—specifically its hydrophobicity and the potential for π-π stacking interactions between its aromatic rings—make it a powerful motif for driving the spontaneous organization of molecules into well-ordered nano- and microstructures. nih.govconsensus.apprsc.org
The protecting groups on Z-L-Phenylalanine tert-butyl ester play a critical role in directing this self-assembly process. The aromatic Z-group can participate in π-π stacking, similar to the widely studied Fmoc group, which has been shown to be a key driver in the formation of hydrogels and other nanostructures. upc.eduacs.orgrsc.org By modifying the N- and C-termini of phenylalanine-containing peptides, researchers can control the morphology of the resulting assemblies, creating diverse structures such as nanotubes, nanofibers, nanosheets, and hydrogels. acs.orgresearchgate.netconsensus.app
These self-assembled materials have a wide range of potential applications. For instance, peptide-based hydrogels are being explored as scaffolds for tissue engineering, as vehicles for controlled drug delivery, and as "smart" materials that respond to environmental stimuli. researchgate.netacs.org The ability to tune the properties of these materials by making subtle changes to the molecular structure of the building blocks, such as using different protecting groups or incorporating unnatural amino acids, makes this a particularly exciting field. The principles learned from studying the self-assembly of simple protected amino acids like Z-L-Phenylalanine tert-butyl ester are fundamental to designing these advanced functional materials. consensus.app
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
Z-L-Phenylalanine tert-butyl ester and the peptides derived from it are proving to be highly versatile tools in interdisciplinary research that bridges chemistry, biology, and materials science. The unique combination of a biologically relevant amino acid with synthetic protecting groups allows for the creation of novel hybrid materials and bioactive molecules. nih.gov
In the realm of materials science , as discussed previously, phenylalanine derivatives are crucial for creating self-assembling biomaterials. These materials can mimic the extracellular matrix, providing scaffolds that support cell growth and tissue regeneration. rsc.orgresearchgate.net The biocompatibility of these peptide-based materials makes them ideal candidates for a variety of biomedical applications. nih.gov
From a biological perspective, peptides synthesized using Z-L-Phenylalanine tert-butyl ester are used to probe and modulate biological processes. For example, this compound is valuable in neuroscience research for studying the effects of amino acid derivatives on neurotransmitter functions, which could lead to a better understanding of various neurological conditions. chemimpex.com Furthermore, the development of prodrugs, where a bioactive molecule is temporarily modified with groups like the tert-butyl ester to improve its stability or delivery, is a key strategy in pharmaceutical sciences. nih.govnih.govnih.gov The tert-butyl ester can enhance metabolic stability and facilitate transport into target tissues, like tumors, where it is then cleaved to release the active drug. nih.govnih.gov
This convergence of disciplines highlights the expanding role of compounds like Z-L-Phenylalanine tert-butyl ester. They are no longer just simple building blocks for synthesis but are now integral components in the design of sophisticated, functional systems for advanced therapeutic and technological applications. chemimpex.com
Q & A
Q. What are the most reliable synthetic routes for preparing Z-L-Phenylalanine tert-butyl ester, and how can purity be validated?
The synthesis of Z-L-Phenylalanine tert-butyl ester typically involves coupling reactions using reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile. A validated method involves reacting L-phenylalanine with tert-butyloxycarbonyl (BOC) reagents under anhydrous conditions, followed by purification via silica gel chromatography. Purity is assessed using HPLC with UV detection (λ = 254 nm) and confirmed by NMR spectroscopy (¹H/¹³C). For reproducibility, ensure solvents like methylene chloride are rigorously dried, and reaction progress is monitored by TLC .
Q. How should researchers characterize the structural identity and purity of this compound?
Key characterization steps include:
- ¹H/¹³C NMR : Confirm esterification by identifying tert-butyl protons (δ ~1.4 ppm) and carbonyl signals (δ ~170 ppm).
- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) matching the expected molecular weight.
- Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values.
- HPLC : Use reverse-phase columns (C18) with acetonitrile/water gradients to assess purity (>98% by peak area). Reference standards from pharmacopeial sources (e.g., USP-NF) should be used for calibration .
Q. What analytical methods are suitable for quantifying Z-L-Phenylalanine tert-butyl ester in reaction mixtures?
Reverse-phase HPLC with UV detection (220–280 nm) is optimal. For complex mixtures, LC-MS provides higher specificity. Sample preparation should include extraction with ethyl acetate and filtration (0.22 μm) to remove particulates. Calibration curves must cover 0.1–100 μg/mL, with R² > 0.98. Internal standards (e.g., deuterated analogs) improve accuracy in quantitative studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield of Z-L-Phenylalanine tert-butyl ester?
Use Taguchi experimental design to assess variables:
- Factors : Catalyst concentration (e.g., 1–5 mol%), temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF).
- Response : Yield (%) quantified by HPLC.
- ANOVA : Identify significant factors (e.g., catalyst concentration contributes >75% variance in yield). Optimized conditions (e.g., 3 mol% catalyst, 10°C) can achieve yields >90% .
Q. How do counterion effects influence the stability and reactivity of this ester in peptide synthesis?
Large counterions (e.g., tetrahexylammonium, THA⁺) enhance solubility in organic phases and stabilize intermediates during coupling reactions. However, steric hindrance from bulky counterions may reduce reaction rates. Comparative studies using tetraalkylammonium salts (TMA⁺, TBA⁺, THA⁺) in phase-transfer catalysis reveal a balance between solubility and reactivity, with TBA⁺ offering optimal results for Z-L-Phenylalanine derivatives .
Q. What strategies resolve contradictions in kinetic data for enzyme-catalyzed hydrolysis of this ester?
Contradictions in kinetic parameters (e.g., kcat/KM) may arise from:
- Substrate aggregation : Use surfactants (e.g., Triton X-100) to maintain monomeric substrate forms.
- Enzyme inactivation : Pre-treat enzymes (e.g., chymotrypsin) with inhibitors to confirm active-site specificity.
- Buffer effects : Test multiple pH buffers (e.g., Tris-HCl vs. phosphate) to rule out ionic strength artifacts. Data normalization to internal controls (e.g., p-nitrophenyl esters) improves comparability .
Q. How can molecularly imprinted polymers (MIPs) be designed for selective recognition of this ester?
Template-driven synthesis :
- Functional monomers : Methacrylic acid (hydrogen bonding with ester carbonyl).
- Crosslinkers : Ethylene glycol dimethacrylate (EGDMA) at 80:20 monomer:crosslinker ratio.
- Porogen : Acetonitrile for uniform pore structure.
Validate binding affinity via Scatchard analysis and compare with non-imprinted polymers (NIPs). MIPs for Z-L-Phenylalanine derivatives show <10% cross-reactivity with analogous esters .
Methodological Best Practices
Q. How should experimental procedures be documented to ensure reproducibility?
- Detailed synthesis protocols : Specify reaction times, temperatures, and purification steps (e.g., “stirred for 24 h at 25°C under N₂”).
- Instrument parameters : Report HPLC gradients, column types, and MS ionization modes.
- Data deposition : Submit raw NMR, MS, and HPLC chromatograms as supplementary information. Follow journal guidelines (e.g., Beilstein Journal) for structuring experimental sections .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents.
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Refer to SDS guidelines for tert-butyl esters, which may release toxic gases upon decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
